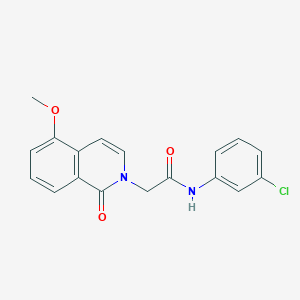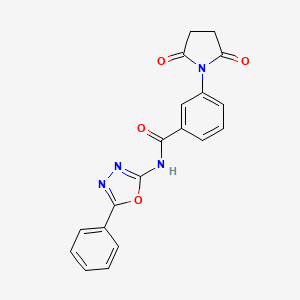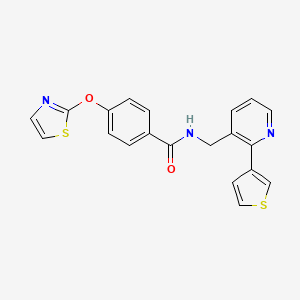![molecular formula C12H15NO3S B2494519 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-97-6](/img/structure/B2494519.png)
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds involves specific conditions, such as the use of heterogeneous copper catalysts for the coupling reactions and catalytic hydrogenation processes. Notably, the synthesis of compounds like VUFB 20609 and VUFB 20584 has been described, highlighting the intricacies involved in manipulating sulfanyl groups during chemical synthesis (Jampílek et al., 2004).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the interaction of the compound with biological systems. The design and synthesis of related compounds have been undertaken to explore structural assessment and hydrogen-bonded supramolecular assembly analysis, providing insights into the molecular architecture and potential bioactivity of such compounds (Castiñeiras et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the compound and related structures have been explored, demonstrating the potential for creating a variety of drug-like isoxazoles through selective nucleophilic chemistry. This highlights the compound's versatility and potential as a precursor for various chemical reactions (Robins et al., 2007).
Physical Properties Analysis
The physical properties of compounds related to "2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid" have not been explicitly detailed in the provided literature. However, understanding these properties is crucial for determining the compound's stability, solubility, and overall behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are fundamental to the compound's application in synthesis and potential therapeutic uses. The synthesis and characterization of novel biological-based nano organo solid acids, as described by Zolfigol et al. (2015), provide a glimpse into the innovative applications of sulfanyl-containing compounds in catalysis and green chemistry approaches (Zolfigol et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications in Drug Development
The synthesis of compounds related to 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid has been explored for potential use in medicinal chemistry. For instance, the synthesis of similar sulfanyl compounds has been investigated for their antileukotrienic properties, which could be useful in drug development for conditions like asthma or allergies (Jampílek et al., 2004). Additionally, some derivatives of related structures have shown potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting potential applications in developing novel anti-H. pylori agents (Carcanague et al., 2002).
Catalytic and Synthetic Chemistry
These compounds also find applications in catalytic and synthetic chemistry. For instance, sulfuric acid derivatives of similar structures have been used as recyclable catalysts for various condensation reactions, demonstrating their utility in organic synthesis (Tayebi et al., 2011). Additionally, the synthesis of α-sulfanyl-β-amino acid derivatives using similar compounds has been explored, highlighting their role as building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Analytical and Material Sciences
In analytical and material sciences, these compounds can be used in processes like enantioseparation. For example, similar compounds have been successfully enantioseparated by countercurrent chromatography, which is crucial in the pharmaceutical industry for creating enantiomerically pure substances (Jin et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTGITHVHWSZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)


![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)



![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)
